molecular formula C9H14O2 B11919273 2-(Oxetan-3-yl)cycloheaxan-1-one

2-(Oxetan-3-yl)cycloheaxan-1-one

Cat. No.: B11919273
M. Wt: 154.21 g/mol
InChI Key: IIWSMMJWWWSMAJ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)cyclohexan-1-one: is a compound that features a unique combination of a cyclohexanone ring and an oxetane ring. The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the cyclohexanone ring is a six-membered cyclic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxetan-3-yl)cyclohexan-1-one typically involves the formation of the oxetane ring followed by its attachment to the cyclohexanone ring. One common method is the Paternò–Büchi reaction , which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring .

Another approach involves the intramolecular cyclization of a suitable precursor. For example, the cyclization of a hydroxy ketone can form the oxetane ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of 2-(oxetan-3-yl)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Paternò–Büchi reaction or the development of catalytic systems to improve yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(oxetan-3-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The oxetane ring’s ring strain can facilitate interactions with biological targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-one: A simpler oxetane derivative with similar reactivity but lacking the cyclohexanone ring.

    Cyclohexanone: A six-membered cyclic ketone without the oxetane ring.

    Oxetane: The parent four-membered cyclic ether.

Uniqueness

2-(Oxetan-3-yl)cyclohexan-1-one is unique due to the combination of the oxetane and cyclohexanone rings, which imparts distinct reactivity and potential for diverse applications. The presence of both rings allows for a broader range of chemical transformations and interactions with biological targets compared to simpler analogs .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(oxetan-3-yl)cyclohexan-1-one

InChI

InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2

InChI Key

IIWSMMJWWWSMAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2COC2

Origin of Product

United States

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